molecular formula C18H17NO3 B11466957 2-(dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate

2-(dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate

Cat. No.: B11466957
M. Wt: 295.3 g/mol
InChI Key: NZRSQLNXCTVJPK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate is a chemical compound that belongs to the class of fluorenecarboxylate derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate typically involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with 2-(dimethylamino)ethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as toluene, and under reflux conditions. The resulting product is then purified through crystallization from a mixture of isopropanol and ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives.

Scientific Research Applications

2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate involves its interaction with central muscarinic receptors. The compound exhibits anticholinergic activity by blocking the action of acetylcholine at these receptors, leading to its potential therapeutic effects in treating anxiety and depressive disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its central muscarinic anticholinergic activity sets it apart from other fluorenecarboxylate derivatives, making it a promising candidate for further research and development in the field of neuropharmacology .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

2-(dimethylamino)ethyl 9-oxofluorene-2-carboxylate

InChI

InChI=1S/C18H17NO3/c1-19(2)9-10-22-18(21)12-7-8-14-13-5-3-4-6-15(13)17(20)16(14)11-12/h3-8,11H,9-10H2,1-2H3

InChI Key

NZRSQLNXCTVJPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

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